Field: Vimirogant is used in the research of treating autoimmune disorders .
Methods of Application: As a rorγ inhibitor, it’s likely administered orally in controlled dosages .
Field: Vimirogant is used in the research of treating multiple sclerosis .
Application: Vimirogant is used for the research of treating multiple sclerosis, an autoimmune disorder .
Methods of Application: As a rorγ inhibitor, it’s likely administered orally in controlled dosages .
Vimirogant, also known as AGN-242428 or VTP-43742, is a small molecule compound developed primarily as an inverse agonist of the retinoic acid receptor-related orphan receptor gamma (RORγt). This receptor plays a crucial role in the differentiation and function of T helper 17 cells, which are implicated in various autoimmune and inflammatory diseases, including psoriasis and multiple sclerosis. Vimirogant has shown potential in reducing disease severity in clinical trials, particularly for moderate-to-severe psoriasis, by inhibiting the production of pro-inflammatory cytokines such as interleukin-17A (IL-17A) and interleukin-6 (IL-6) .
Vimirogant acts as a selective inhibitor of RORγt. It binds to the RORγt protein, thereby preventing its interaction with DNA and subsequent activation of genes involved in Th17 cell differentiation and IL-17A production [, ]. This mechanism has the potential to reduce inflammation in autoimmune diseases where Th17 cells play a significant role.
The synthesis of Vimirogant involves several key steps:
The synthetic route has been optimized to ensure high yields and purity of the final product.
Vimirogant is primarily being explored for its therapeutic applications in treating autoimmune diseases such as:
Interaction studies have focused on Vimirogant's ability to modulate immune responses by influencing T cell differentiation. Research has shown that Vimirogant selectively inhibits Th17-related cytokines while sparing other immune pathways, highlighting its potential for targeted therapy in inflammatory diseases without broadly suppressing immune function .
Furthermore, comparisons with other RORγt antagonists have revealed distinct tissue-selective effects, underscoring the need for further investigation into its pharmacodynamics across different contexts .
Several compounds share structural or functional similarities with Vimirogant. Below is a comparison highlighting their unique properties:
Compound Name | Class | Mechanism of Action | Notable Features |
---|---|---|---|
Cedirogant | RORγt Antagonist | Inverse agonist | Effective in psoriasis; distinct structure |
GSK805 | RORγt Antagonist | Inhibits Th17 differentiation | Strong anti-tumor activity |
TAK828 | RORγt Antagonist | Inverse agonist | High potency but safety concerns |
VTP-43742 | RORγt Antagonist | Inverse agonist | Promising clinical results for psoriasis |
Vimirogant stands out due to its specific selectivity for Th17 pathways and its promising clinical profile in treating psoriasis compared to other compounds that may exhibit broader immunosuppressive effects or different therapeutic targets .